3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a heterocyclic compound that features a furan ring and an oxadiazole ring
Scientific Research Applications
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the furan moiety. One common method involves the reaction of a furan derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine products depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The furan and oxadiazole rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the propan-1-amine moiety.
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Contains a thiophene ring instead of a furan ring.
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is unique due to the presence of both furan and oxadiazole rings, which contribute to its distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVNUXKHDTYPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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